molecular formula C8H11N3 B1396138 6-(Azetidin-1-yl)pyridin-3-amine CAS No. 1045335-18-9

6-(Azetidin-1-yl)pyridin-3-amine

Cat. No.: B1396138
CAS No.: 1045335-18-9
M. Wt: 149.19 g/mol
InChI Key: XOJOZVHJEPMZQT-UHFFFAOYSA-N
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Description

6-(Azetidin-1-yl)pyridin-3-amine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring

Biochemical Analysis

Biochemical Properties

6-(Azetidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One of the primary enzymes it interacts with is glutathione S-transferase (GST), which catalyzes the conjugation of glutathione to the compound without prior bioactivation . This interaction is crucial for the detoxification processes within cells. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates . These interactions highlight the compound’s role in modulating enzymatic activity and metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors (nAChRs). The compound acts as an antagonist or partial agonist of these receptors, leading to alterations in cell signaling and neurotransmission . Furthermore, this compound impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ligand-binding domain of estrogen receptors, acting as a selective estrogen receptor degrader (SERD) and antagonist . This binding leads to the degradation of estrogen receptors and inhibition of their activity, which is particularly relevant in the context of breast cancer treatment. Additionally, this compound inhibits the activity of certain enzymes, such as cytochrome P450, by binding to their active sites and preventing substrate access . These molecular interactions underpin the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. These effects are consistent across both in vitro and in vivo studies, indicating the compound’s potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors by modulating nAChR activity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as GST and cytochrome P450 . The compound undergoes conjugation with glutathione, leading to the formation of various metabolites, including glutathionyl, cysteinyl, and mercapturic acid conjugates . These metabolic transformations are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in biosynthetic and catabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through interactions with targeting sequences and chaperone proteins . These localization patterns are critical for the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-1-yl)pyridin-3-amine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine or pyridine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the azetidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the azetidine and pyridine rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(azetidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJOZVHJEPMZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304922
Record name 6-(1-Azetidinyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045335-18-9
Record name 6-(1-Azetidinyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1045335-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Azetidinyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 11.5 g (64.18 mmol) of 2-(azetidin-1-yl)-5-nitropyridine, prepared in the preceding stage, and 1 g of Pd/C at 10% in 400 mL of ethanol is stirred vigorously at 20° C. under 5 atm of hydrogen for 4 hours. After this time, the mixture is filtered on a Celite pad and then concentrated at reduced pressure. We thus obtain 9.3 g of the expected product, which is used as it is in the rest of the synthesis.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add, dropwise, 4.26 g (24.83 mmol) of diethyl cyanophosphonate to a solution, stirred at 20° C. under a nitrogen atmosphere, of 7 g (20.69 mmol) of 5-trifluoromethyl-1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as obtained in Stage 1.3 and 3.7 g (24.83 mmol) of 3-amino-6-(azetidin-1-yl)-pyridine prepared in the preceding stage in 140 mL of dimethylformamide. Then add, dropwise, 4.6 mL (45.53 mmol) of triethylamine, then stir the reaction mixture for 70 hours at 20° C. After this time, the mixture is concentrated at reduced pressure and then taken up in 700 mL of ethyl acetate and 300 mL of water. The aqueous phase is separated and then extracted with 200 mL of ethyl acetate. The organic phases are combined, washed three times with 200 mL of a saturated sodium bicarbonate solution, then dried over sodium sulfate and concentrated at reduced pressure. The product thus obtained is purified in a silica column, eluting with a mixture of dichloromethane and ethyl acetate, then recrystallized from a mixture of ethanol and methanol. In this way we isolate 5.7 g of the expected product in the form of white crystals.
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
5-trifluoromethyl-1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Quantity
7 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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